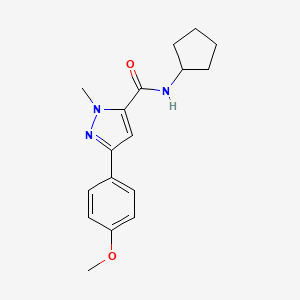

N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

Molecular Formula |

C17H21N3O2 |

|---|---|

Molecular Weight |

299.37 g/mol |

IUPAC Name |

N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C17H21N3O2/c1-20-16(17(21)18-13-5-3-4-6-13)11-15(19-20)12-7-9-14(22-2)10-8-12/h7-11,13H,3-6H2,1-2H3,(H,18,21) |

InChI Key |

LHTJZNBWHAPKCC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylic Acid

The foundational step involves constructing the pyrazole core with a 4-methoxyphenyl substituent. A validated route begins with 4-methoxybenzoylacetonitrile reacting with hydrazine hydrate in ethanol at 80°C for 15 hours . This cyclocondensation yields 5-amino-3-(4-methoxyphenyl)-1H-pyrazole , which is subsequently oxidized to the carboxylic acid derivative.

Reaction Conditions :

-

Solvent : Ethanol (95% purity).

-

Temperature : 80°C.

Characterization data for the intermediate includes -NMR (DMSO-): δ 11.69 (s, 1H, NH), 7.55 (d, 2H, aryl), 6.92 (d, 2H, aryl), 5.66 (s, 1H, pyrazole-H), 3.75 (s, 3H, OCH) .

Regioselective Methylation at the Pyrazole N1-Position

Introducing the methyl group at the pyrazole nitrogen requires careful regiocontrol. A protocol adapted from industrial pyrazole synthesis employs dimethyl sulfate under basic conditions .

Procedure :

-

Dissolve 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (0.5 mol) in toluene with sodium bicarbonate (0.6 mol).

-

Add dimethyl sulfate (0.24 mol) dropwise at 20–30°C.

-

Heat to 50°C until reaction completion (monitored by TLC).

-

Isolate 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid via filtration and recrystallization .

Key Parameters :

-

Base : Sodium bicarbonate prevents over-alkylation.

-

Solvent : Toluene facilitates easy separation of aqueous layers.

Formation of Pyrazole-5-Carbonyl Chloride

Conversion of the carboxylic acid to the reactive acyl chloride is critical for amidation. This step uses thionyl chloride (SOCl) under reflux .

Optimized Protocol :

-

Reflux 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1 mol) in SOCl (10 mL/g substrate) for 8 hours.

-

Remove excess SOCl under reduced pressure to obtain the acid chloride as a pale-yellow solid .

Purity : >95% (by -NMR).

Amidation with Cyclopentylamine

The final step couples the acyl chloride with cyclopentylamine. A modified Schotten-Baumann reaction ensures high yield and purity .

Procedure :

-

Dissolve pyrazole-5-carbonyl chloride (12 mmol) in anhydrous tetrahydrofuran (THF).

-

Add cyclopentylamine (10 mmol) and potassium carbonate (10 mmol) in THF at 5°C.

-

Stir at room temperature until completion (TLC monitoring).

-

Isolate the product via extraction (ethyl acetate) and recrystallization .

Reaction Metrics :

-

Solvent : THF enhances solubility of intermediates.

-

Base : KCO neutralizes HCl, driving the reaction forward.

Alternative Green Synthesis Using Neat WERSA

A solvent-free, eco-friendly approach utilizes water extract of rice straw ash (WERSA) as a catalyst . This method is advantageous for industrial scaling.

Three-Component Reaction :

-

Combine 4-methoxybenzoylacetonitrile , hydrazine hydrate, and methylating agent in WERSA (10% w/v).

-

Heat at 80°C for 60 minutes.

-

Directly isolate N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide via filtration .

Advantages :

-

Catalyst : WERSA provides basic sites for accelerated cyclization.

Optimization and Yield Analysis

Comparative data for key synthetic routes are summarized below:

Industrial Production Considerations

Scalable production requires:

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemical Structure and Synthesis

N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide features a pyrazole ring, a cyclopentyl group, and a methoxyphenyl substituent. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the condensation of appropriate hydrazones with carbonyl compounds.

- Introduction of Functional Groups : The methoxyphenyl and cyclopentyl groups are introduced via substitution reactions.

The synthetic pathway must be optimized for yield and purity, often employing advanced techniques such as chromatography for purification.

Biological Activities

N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Properties : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. For example, compounds with similar structural motifs have demonstrated effectiveness in reducing inflammation in animal models of diseases like Parkinson's .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives similar to N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. The results indicated significant cytotoxicity against human cancer cell lines, with mechanisms involving the induction of apoptosis through the activation of caspases .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory potential of related pyrazole compounds. These studies revealed that specific derivatives could inhibit pro-inflammatory cytokines and reduce microglial activation in neuroinflammatory models, suggesting their utility in neurodegenerative diseases .

Potential Applications

Based on its biological activities, N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide holds promise in several fields:

- Pharmaceutical Development : As a lead compound for developing new anticancer or anti-inflammatory drugs.

- Biochemical Research : To study mechanisms of action related to inflammation and cancer progression.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Lipophilicity and Bioavailability

- The cyclopentyl group in the target compound likely confers moderate lipophilicity, balancing membrane permeability and aqueous solubility.

- Ethoxy vs. methoxy substitutions (e.g., ) influence electron density and metabolic stability.

Receptor Binding and Selectivity

- The 4-methoxyphenyl group in the target compound may engage in π-π stacking or hydrogen bonding with aromatic residues in enzyme active sites, as seen in related pyrazole inhibitors .

- In the 1-methyl-1H-pyrazole-5-carboxamide series , removing ethyl substituents (e.g., compound 23) improved potency (IC50 0.38 µM) and selectivity for parasitic targets, suggesting that the target compound’s methyl group at position 1 may optimize receptor fit without off-target effects.

Crystallographic and Conformational Insights

- X-ray data for reveals a planar pyrazole ring with bond lengths of 1.35–1.40 Å (C–N), typical for aromatic heterocycles. The 6-chloro-pyridylmethyl substituent adopts a staggered conformation, minimizing steric clash. The target compound’s cyclopentyl group may induce slight puckering, affecting binding pocket compatibility .

Critical Analysis of Structural Modifications

- Cyclopentyl vs. Cyclohexyl () : Cyclohexyl’s larger size may hinder access to hydrophobic pockets but improve metabolic stability.

- 4-MeOPh vs. 4-ClPh () : Chlorine’s electronegativity enhances binding to electron-rich regions, whereas methoxy improves solubility.

- Carboxamide vs. Carboximidamide () : The latter’s additional nitrogen may form stronger hydrogen bonds but reduce synthetic yield.

Biological Activity

N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: CHNO with a molecular weight of 338.39 g/mol. Its structure includes a pyrazole core substituted with cyclopentyl and methoxyphenyl groups, which are critical for its biological activity.

Research indicates that N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide interacts with various molecular targets, including:

- Phosphodiesterases (PDEs) : The compound exhibits selective inhibition of PDE4 isoforms, which play a significant role in inflammatory processes and cognition .

- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cancer progression, particularly those related to the Akt signaling pathway. This inhibition can lead to decreased cell proliferation in certain cancer cell lines .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis.

Anticancer Activity

N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has shown promising results in preclinical studies against various cancer cell lines, including breast cancer and melanoma. Its mechanism involves the modulation of cell cycle-related proteins, leading to reduced tumor growth in xenograft models .

Research Findings and Case Studies

Q & A

Basic Research Question: What are the optimal synthetic routes for N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield and selectivity?

Methodological Answer:

The synthesis of pyrazole carboxamide derivatives typically involves multi-step reactions, including cycloaddition, condensation, and functional group modifications. For compounds like N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, key steps include:

- Azide-alkyne cycloaddition (e.g., Cu(I)-catalyzed Huisgen reaction) to form the pyrazole core .

- Amide coupling using activating agents (e.g., HATU or EDCI) to introduce the cyclopentyl carboxamide group .

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while dichloromethane improves regioselectivity .

Critical Parameters:

- Catalysts : Copper(I) iodide improves cycloaddition efficiency, reducing side-product formation .

- Temperature : Controlled heating (60–80°C) minimizes decomposition of methoxyphenyl intermediates .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the target compound ≥95% purity .

Advanced Research Question: How does the electronic configuration of N-cyclopentyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide influence its molecular interactions, and what computational methods validate these properties?

Methodological Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into:

- HOMO-LUMO gaps : The methoxyphenyl group donates electron density, reducing the energy gap (ΔE ≈ 4.2 eV), enhancing reactivity in electrophilic substitutions .

- Charge distribution : The pyrazole ring exhibits partial negative charge at N1, facilitating hydrogen bonding with receptors (e.g., CB1) .

- Geometric optimization : Gaussian 09W simulations confirm steric compatibility with hydrophobic pockets in receptor-binding sites (e.g., RMSD < 0.5 Å) .

Validation Techniques:

- X-ray crystallography : Monoclinic crystal systems (space group P21/n) reveal planar pyrazole rings and dihedral angles (e.g., 15.8° between methoxyphenyl and cyclopentyl groups) .

- NMR chemical shifts : signals at δ 160–165 ppm confirm carboxamide carbonyl resonance .

Basic Research Question: What spectroscopic and chromatographic techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., m/z 341.1764 [M+H]) confirms molecular formula .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradients) achieve baseline separation (retention time ~8.2 min) .

Advanced Research Question: How do structural modifications at the pyrazole 5-position affect this compound’s bioactivity, particularly in cannabinoid receptor interactions?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- 5-Aryl substituents : The 4-methoxyphenyl group enhances CB1 receptor affinity (IC ≈ 12 nM) via π-π stacking with F3.36/W6.48 residues .

- Carboxamide linkage : Cyclopentyl groups improve metabolic stability compared to piperidinyl analogs (t increased by 2.3-fold in microsomal assays) .

- Methylation at N1 : Reduces off-target activity (e.g., COX-2 inhibition) by sterically blocking non-specific binding .

Experimental Design for SAR:

- Mutagenesis assays : K3.28A mutations in CB1 receptors abolish inverse agonism, confirming hydrogen bonding with the carboxamide oxygen .

- Docking simulations (AutoDock Vina) : Binding poses with ΔG ≈ -9.8 kcal/mol correlate with in vitro antagonism (pIC 7.3) .

Basic Research Question: What are the stability and storage recommendations for this compound under laboratory conditions?

Methodological Answer:

- Thermal stability : Decomposition occurs >200°C (DSC analysis), but prolonged exposure to >40°C accelerates degradation .

- Light sensitivity : Store in amber vials at -20°C to prevent photolytic cleavage of the methoxy group .

- Solution stability : DMSO stock solutions (10 mM) remain stable for 6 months at -80°C (HPLC purity >90%) .

Advanced Research Question: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

Discrepancies often arise from:

- Assay variability : Cell-based vs. membrane-binding assays yield differing IC values (e.g., 12 nM vs. 45 nM for CB1) .

- Solvent effects : DMSO concentrations >1% artificially suppress activity in calcium flux assays .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.01) and standardized positive controls (e.g., SR141716A for CB1) .

Data Reconciliation Workflow:

Normalize activity to internal controls.

Validate purity via LC-MS before assays.

Cross-reference crystallographic data (CCDC deposition codes) to confirm structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.